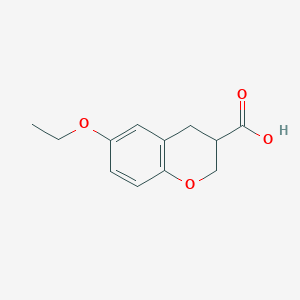
6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a chemical compound with the molecular formula C12H14O4 . It is related to the compound “6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one”, which has a molecular weight of 192.21 .
Molecular Structure Analysis
The molecular structure of “6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” contains a total of 31 bonds. There are 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
The physical form of the related compound “6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” is a powder . The storage temperature is room temperature .Scientific Research Applications
Organic Synthesis
6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: is utilized in organic synthesis, particularly in the synthesis of dihydrocoumarins via palladium-catalyzed coupling reactions . These compounds are valuable intermediates in the production of various organic molecules with potential applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. It has been identified as a building block for the development of novel selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the pyrimidine de novo biosynthesis pathway, which is a validated drug target for malaria treatment .
Agriculture
The compound’s derivatives are explored for their potential use in agriculture. Its antioxidant properties are of particular interest for enhancing stress tolerance in crops and improving yield under adverse environmental conditions .
Material Science
In material science, the compound finds application in the development of new materials with specific optical properties. Its structure is key in the synthesis of compounds used in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .
Environmental Science
This compound is also significant in environmental science research. Its derivatives can be used to study the degradation of environmental pollutants and to develop novel methods for the remediation of contaminated sites .
Biochemistry
In biochemistry, the compound is used in antioxidant assays as a standard or positive control due to its potent antioxidant properties. It helps in assessing the role of oxidative injury in various biological processes, such as neuronal cell death and aging .
Pharmacology
Lastly, in pharmacology, the compound’s derivatives are being investigated for their therapeutic potential. They are studied for their efficacy as adjunctive therapy in the treatment of certain cancers and other diseases where oxidative stress plays a significant role .
Safety and Hazards
The related compound “6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-ethoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-10-3-4-11-8(6-10)5-9(7-16-11)12(13)14/h3-4,6,9H,2,5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSWOAIRPOATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-(1-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2870724.png)
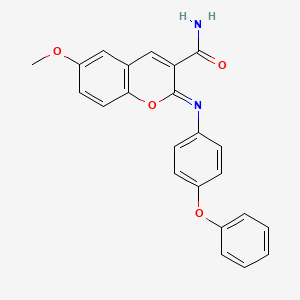
amino}acetamide](/img/structure/B2870727.png)
![2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2870731.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chloroph enyl)carboxamide](/img/structure/B2870732.png)
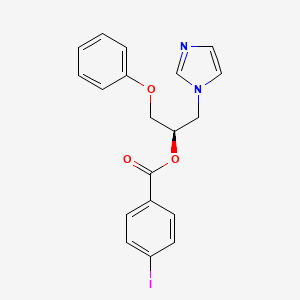

![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/no-structure.png)
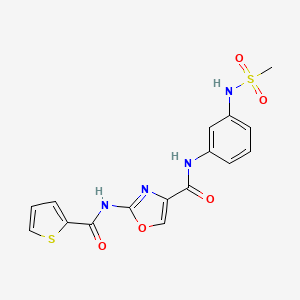

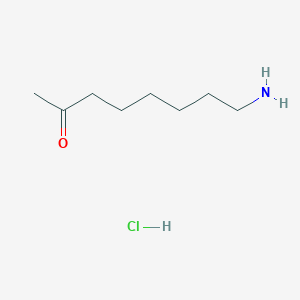
![1,2,3,3a,4,5,6,6a-Octahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid;dihydrochloride](/img/structure/B2870743.png)
![(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2870744.png)
![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2870746.png)